molecular formula C25H30F2N2O4 B1664762 Abediterol CAS No. 915133-65-2

Abediterol

Cat. No.: B1664762
CAS No.: 915133-65-2
M. Wt: 460.5 g/mol
InChI Key: SFYAXIFVXBKRPK-QFIPXVFZSA-N
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Scientific Research Applications

Mechanism of Action

Abediterol acts as a dual β2 adrenergic agonist and muscarinic antagonist and is classified as an ultra-long-acting β2 agonist (ultra-LABA) . It is a full agonist at the human β2-adrenoceptor .

Safety and Hazards

Adverse effects related to primary pharmacology have been observed at all Abediterol dose levels, but most notably at doses of >10μg . The clinical studies conducted to date have also demonstrated dose-dependent increases in heart rate and QTcF at doses ≥5μg, and changes in levels of serum glucose and potassium at doses of ≥25μg .

Preparation Methods

Synthetic Routes and Reaction Conditions: Abediterol is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthesis typically involves the following steps:

  • Formation of the quinolinone core.
  • Introduction of the hydroxyethyl side chain.
  • Attachment of the difluorophenylethoxy group.

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts. The final product is purified using techniques like crystallization and chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Abediterol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can modify the hydroxyethyl side chain.

    Substitution: Substitution reactions can occur at the aromatic rings, leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions include various quinolinone derivatives and modified side chains, which can be further investigated for their pharmacological properties .

Comparison with Similar Compounds

    Formoterol: Another long-acting β2-adrenoceptor agonist with a similar mechanism of action but a shorter duration of action compared to abediterol.

    Salmeterol: Known for its long duration of action, salmeterol is used in the treatment of asthma and COPD but has a slower onset of action compared to this compound.

    Indacaterol: A long-acting β2-adrenoceptor agonist with a rapid onset of action and a duration similar to this compound.

    Olodaterol: Similar to this compound in its long-acting properties but differs in its receptor binding kinetics

Uniqueness of this compound: this compound stands out due to its combination of rapid onset and long duration of action, making it a promising candidate for once-daily dosing in the treatment of respiratory diseases. Its dual action as a β2 adrenergic agonist and muscarinic antagonist further enhances its therapeutic potential .

Properties

IUPAC Name

5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F2N2O4/c26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24/h3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYAXIFVXBKRPK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238605
Record name Abediterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915133-65-2
Record name Abediterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915133-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abediterol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915133652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abediterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12100
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abediterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABEDITEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA167CM6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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